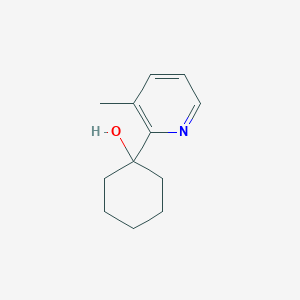

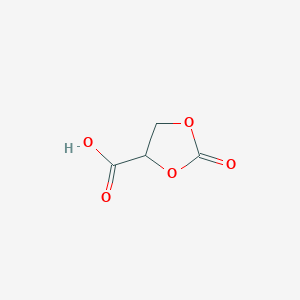

![molecular formula C23H22N6O2S B2558580 3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine CAS No. 1014091-73-6](/img/structure/B2558580.png)

3-(4-([1,1'-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a complex organic molecule that contains several functional groups, including a biphenyl group, a sulfonyl group, a piperazine ring, and a pyridazine ring . These functional groups suggest that this compound may have interesting chemical and biological properties.

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through multi-step procedures involving reactions such as intramolecular cyclization .Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and the presence of its functional groups. It would likely require advanced spectroscopic techniques such as NMR and mass spectrometry to confirm .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the sulfonyl group might be susceptible to nucleophilic attack, and the piperazine ring might participate in acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. For example, its solubility would be influenced by its polar groups, and its melting point would depend on its molecular weight and crystal structure .Scientific Research Applications

Pyridazine and Pyrazole Derivatives in Medicinal Chemistry

Anticancer and Antibacterial Properties : Pyridopyridazine derivatives, recognized for their structural diversity, exhibit a broad range of biological activities, including antitumor and antibacterial effects. These derivatives have been explored as selective inhibitors of enzymes like phosphodiesterases, highlighting their potential in developing new therapeutic agents against various diseases (Wojcicka & Nowicka-Zuchowska, 2018).

Optoelectronic Applications : Quinazolines and pyrimidines, which share a structural resemblance with pyridazine, have been utilized in creating novel materials for optoelectronic applications. These include luminescent small molecules and chelate compounds, demonstrating the versatility of pyridazine derivatives beyond pharmaceutical uses (Lipunova et al., 2018).

Piperazine-Based Compounds in Drug Development

- Broad Therapeutic Potential : Piperazine derivatives have been identified in a wide range of therapeutic agents, including antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory drugs. The modification of the substitution pattern on the piperazine nucleus significantly influences the medicinal potential of these molecules, indicating the critical role of structural design in drug efficacy (Rathi et al., 2016).

Diverse Pharmacological Effects of Pyrazine Derivatives

- Pharmacological Diversity : Pyrazine derivatives have been documented for their wide-ranging pharmacological effects, including antimicrobial, anticancer, and cardiovascular activities. This diversity underscores the significance of pyrazine as a core structure in the development of new pharmacotherapies (Ferreira & Kaiser, 2012).

Mechanism of Action

Target of Action

Similar compounds have been found to interact with tubulin .

Mode of Action

It is suggested that similar compounds may bind to the colchicine binding site of tubulin .

Biochemical Pathways

Similar compounds have been found to inhibit tubulin polymerization , which could potentially affect cell division and growth.

Pharmacokinetics

Similar compounds have been described as having drug-like properties .

Result of Action

Similar compounds have been found to induce apoptosis in certain cancer cells .

Biochemical Analysis

Biochemical Properties

It is known that this compound can interact with various enzymes, proteins, and other biomolecules . For instance, it has been found to bind to the colchicine binding site of tubulin , a protein that is crucial for cell division and structure. This interaction could potentially influence the polymerization of tubulin, thereby affecting cell division and growth .

Cellular Effects

In terms of cellular effects, 3-(4-([1,1’-biphenyl]-4-ylsulfonyl)piperazin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine has been shown to have cytotoxic activity against various cancer cell lines, including BT-474, HeLa, MCF-7, NCI-H460, and HaCaT cells . It appears to induce apoptosis in these cells, as evidenced by staining assays and flow cytometric analysis

Molecular Mechanism

It is known that the compound binds to the colchicine binding site of tubulin . This binding could potentially inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis .

properties

IUPAC Name |

3-[4-(4-phenylphenyl)sulfonylpiperazin-1-yl]-6-pyrazol-1-ylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22N6O2S/c30-32(31,21-9-7-20(8-10-21)19-5-2-1-3-6-19)28-17-15-27(16-18-28)22-11-12-23(26-25-22)29-14-4-13-24-29/h1-14H,15-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSDJDNFCWXZPBK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CC=C(C=C4)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3,5-difluorophenyl)methyl]-3-methyl-N-(4-methylphenyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamide](/img/structure/B2558497.png)

![2-[(2-Chloro-1,3-thiazol-5-yl)methoxy]-3-nitropyridine](/img/structure/B2558500.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)methanesulfonamide](/img/structure/B2558502.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-propionamidobenzofuran-2-carboxamide](/img/structure/B2558504.png)

![N'-(2,3-dihydro-1,4-benzodioxin-6-yl)-N-[2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide](/img/structure/B2558508.png)

![1-[6-(Aminomethyl)pyridin-2-yl]piperidin-2-one dihydrochloride](/img/structure/B2558511.png)

![Cis-Tert-Butyl 8-Bromo-3,4,4A,5-Tetrahydro-1H-Pyrido[4,3-B]Indole-2(9Bh)-Carboxylate](/img/structure/B2558512.png)

![6-[2-(2-Chlorophenoxy)ethoxy]pyridine-2-carboxylic acid](/img/structure/B2558513.png)